molecular formula C11H17NO3 B1145592 2-(MethacrylaMido)propyl Methacrylate CAS No. 1338218-55-5

2-(MethacrylaMido)propyl Methacrylate

Cat. No.: B1145592
CAS No.: 1338218-55-5
M. Wt: 211.25758
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methacrylamido)propyl Methacrylate (CAS name: N/A; molecular formula inferred as C₁₁H₁₇NO₃) is a bifunctional monomer containing both methacrylamide and methacrylate groups. This dual functionality enables its use in crosslinking applications, particularly in hydrogels, biomedical coatings, and polymer networks requiring enhanced mechanical stability and reactivity .

Properties

CAS No.

1338218-55-5

Molecular Formula

C11H17NO3

Molecular Weight

211.25758

Synonyms

2-(MethacrylaMido)propyl Methacrylate

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bifunctionality : Unlike MMA (a simple ester) or pDMAEMA (a cationic polymer), this compound’s amide and ester groups allow simultaneous radical polymerization and hydrogen bonding, making it suitable for crosslinked hydrogels .
  • Molecular Weight : Higher than MMA (~211 vs. 100 g/mol), which may reduce volatility and improve thermal stability.

Methyl Methacrylate (MMA)

  • Primary Use : Production of poly(methyl methacrylate) (PMMA) for adhesives, coatings, and dental resins .
  • Limitation : Low biocompatibility in uncured form; requires copolymerization for biomedical use.

pDMAEMA

  • Antibacterial Activity : Exhibits MIC values of 0.1–10 mg/mL against Gram-negative bacteria via membrane disruption .
  • Drug Delivery : Used in pH-responsive copolymers for controlled release systems .

This compound

  • Biomedical Potential: Likely used in tissue engineering scaffolds or drug-eluting hydrogels due to its amide group’s biocompatibility and methacrylate’s polymerization efficiency .
  • Comparison with 3-Sulfopropyl Methacrylate : The latter’s sulfonate group improves water solubility, whereas the amide group in this compound may enhance protein adhesion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.